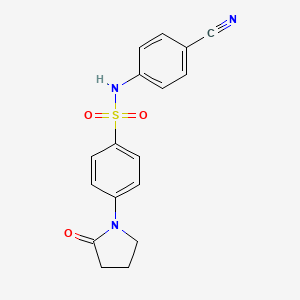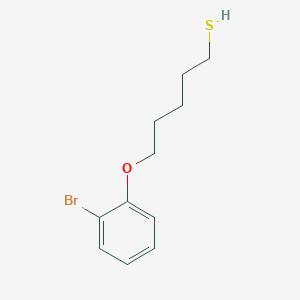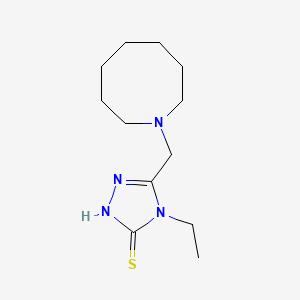
4-tert-butyl-N-(4-methyl-2-nitrophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-butyl-N-(4-methyl-2-nitrophenyl)benzamide, commonly known as TNB, is a nitrobenzamide derivative that has been used extensively in scientific research. TNB is a potent inhibitor of the enzyme, cyclic nucleotide phosphodiesterase (PDE), which plays a crucial role in the regulation of intracellular cyclic nucleotide levels.
Mécanisme D'action
TNB inhibits 4-tert-butyl-N-(4-methyl-2-nitrophenyl)benzamide by binding to the catalytic site of the enzyme. This compound catalyzes the hydrolysis of cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), to their respective nucleoside monophosphates. TNB inhibits this hydrolysis reaction by binding to the catalytic site of this compound, thereby preventing the enzyme from accessing its substrate.
Biochemical and physiological effects:
The inhibition of this compound by TNB has various biochemical and physiological effects. TNB has been shown to increase the levels of intracellular cAMP and cGMP, which in turn affects various cellular processes. For example, TNB has been shown to increase smooth muscle relaxation, which is beneficial in the treatment of conditions such as asthma and erectile dysfunction. TNB has also been shown to affect immune response by increasing the production of cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using TNB in lab experiments is its potency as a 4-tert-butyl-N-(4-methyl-2-nitrophenyl)benzamide inhibitor. TNB has been shown to be a more potent inhibitor of this compound than other commonly used inhibitors such as IBMX and rolipram. However, one limitation of using TNB is its relatively low solubility in aqueous solutions. This can be overcome by using organic solvents such as DMSO or ethanol.
Orientations Futures
There are several future directions for the use of TNB in scientific research. One area of interest is the development of TNB analogs with improved potency and selectivity for specific 4-tert-butyl-N-(4-methyl-2-nitrophenyl)benzamide isoforms. Another area of interest is the use of TNB in the treatment of various diseases such as asthma, chronic obstructive pulmonary disease (COPD), and erectile dysfunction. Additionally, the use of TNB in the study of immune response and inflammation is an area of active research.
Méthodes De Synthèse
The synthesis of TNB involves the reaction of 4-methyl-2-nitroaniline with tert-butyl isocyanide and benzoyl chloride. The reaction proceeds through an isocyanide insertion mechanism, resulting in the formation of TNB. The purity of the synthesized TNB can be confirmed by using various analytical techniques such as NMR, IR, and mass spectrometry.
Applications De Recherche Scientifique
TNB has been used extensively in scientific research as a potent inhibitor of 4-tert-butyl-N-(4-methyl-2-nitrophenyl)benzamide. This compound is a family of enzymes that plays a crucial role in the regulation of intracellular cyclic nucleotide levels. The inhibition of this compound by TNB leads to an increase in intracellular cyclic nucleotide levels, which in turn affects various cellular processes such as neurotransmission, smooth muscle relaxation, and immune response.
Propriétés
IUPAC Name |
4-tert-butyl-N-(4-methyl-2-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-12-5-10-15(16(11-12)20(22)23)19-17(21)13-6-8-14(9-7-13)18(2,3)4/h5-11H,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRFVEDSZPTNEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30386006 |
Source


|
| Record name | 4-tert-butyl-N-(4-methyl-2-nitrophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30386006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5533-31-3 |
Source


|
| Record name | 4-tert-butyl-N-(4-methyl-2-nitrophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30386006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(3,5-dichloro-2-hydroxybenzylidene)amino]-1-naphthalenesulfonic acid](/img/structure/B4964672.png)
![2-amino-4-(4-hydroxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B4964676.png)

![1,1'-[1,6-hexanediylbis(oxy)]bis(2,6-dimethyl-4-nitrobenzene)](/img/structure/B4964685.png)
![ethyl [3-(4-bromophenyl)-2,5-dioxo-1-imidazolidinyl]acetate](/img/structure/B4964691.png)

![5-{[5-(dimethylamino)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4964700.png)
![3-(4-chlorophenyl)-11-(2-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4964717.png)
![4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate](/img/structure/B4964720.png)
![4-{[1-methyl-4-(1-piperidinyl)butyl]thio}phenol](/img/structure/B4964727.png)

![1-[(4-chlorobenzyl)oxy]-3-(2-pyridinylsulfinyl)-2-propanol](/img/structure/B4964751.png)
![N-[2-(tert-butylthio)ethyl]-4-[(phenylthio)methyl]benzamide](/img/structure/B4964757.png)